2-Chloro-4-fluoro-5-nitrobenzoic acid
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzoic acid is a commercially available multireactive building block that can serve as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles . It undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .
Synthesis Analysis
4-Chloro-2-fluoro-5-nitrobenzoic acid can serve as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles . It can be prepared by the oxidation of 5-fluoro-2-nitrotoluene .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-5-nitrobenzoic acid can be found in various databases such as PubChem and ChemSpider .
Chemical Reactions Analysis
2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-fluoro-5-nitrobenzoic acid include a molecular weight of 219.55 g/mol . It has a melting point of 146-150°C, a predicted boiling point of 364.2±42.0 °C, and a predicted density of 1.689±0.06 g/cm3 . It is soluble in methanol .
Scientific Research Applications
Pharmaceutical Intermediate
“2-Chloro-4-fluoro-5-nitrobenzoic acid” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds. The specific drugs that use this compound as an intermediate can vary widely, but they all benefit from its unique chemical properties.
Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones
This compound may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . This is achieved via the nucleophilic aromatic substitution (S_NAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-5-nitrobenzoic acid have been reported to react with aldehydes, isonitriles, and primary amines .
Mode of Action
It’s known that nitrobenzoic acids can participate in various chemical reactions, including nucleophilic aromatic substitution reactions .
Pharmacokinetics
It’s soluble in methanol , which could potentially influence its bioavailability.
Result of Action
It’s known to be used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of more complex compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Chloro-4-fluoro-5-nitrobenzoic acid, it’s recommended to be stored in a dry, room temperature environment .
properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKAFCPWNFONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428413 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-nitrobenzoic acid | |
CAS RN |
114776-15-7 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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